molecular formula C14H10N2O2S B2511549 2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one CAS No. 941255-99-8

2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one

Cat. No. B2511549
CAS RN: 941255-99-8
M. Wt: 270.31
InChI Key: SOJDMISQLSZILC-UHFFFAOYSA-N
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Description

Benzoxazole derivatives are a class of compounds that have gained significant attention in medicinal chemistry due to their wide range of pharmacological activities . They have been used as intermediates for the preparation of new biological materials .


Synthesis Analysis

Benzoxazole derivatives can be synthesized from various precursors. For instance, 2-substituted benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl)aniline . The synthesized compounds are usually confirmed by IR, 1H/13C-NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be analyzed using techniques such as NMR and mass spectroscopy .

Mechanism of Action

The mechanism of action of benzoxazole derivatives can vary depending on their specific structure and the biological activity being considered. For instance, some benzoxazole derivatives have shown antimicrobial activity against various bacteria and fungi, and anticancer activity against certain cancer cell lines .

Future Directions

Given the wide range of biological activities exhibited by benzoxazole derivatives, there is significant interest in developing new benzoxazole-based compounds for various therapeutic applications . Future research will likely focus on optimizing the synthesis of these compounds and exploring their potential uses in medicine.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-pyridin-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-12(10-5-3-4-8-15-10)9-19-14-16-11-6-1-2-7-13(11)18-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJDMISQLSZILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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